molecular formula C18H17N3O4S2 B3304933 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 922025-96-5

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3304933
CAS No.: 922025-96-5
M. Wt: 403.5 g/mol
InChI Key: OPFKKVVOBOLBKZ-UHFFFAOYSA-N
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Description

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Sulfonamide Formation: Reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

    Acetamide Formation: Coupling the intermediate with 2-methoxyphenylacetic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production might involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include using continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases or acids to facilitate the reactions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its sulfonamide group.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The sulfonamide group might mimic the natural substrate of an enzyme, leading to competitive inhibition.

    Receptor Binding: The compound could bind to specific receptors, altering their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Thiazoles: Compounds with thiazole rings, such as thiamine (vitamin B1).

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as anisole.

Uniqueness

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-16-10-6-5-9-15(16)20-17(22)11-13-12-26-18(19-13)21-27(23,24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFKKVVOBOLBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-(2-METHOXYPHENYL)ACETAMIDE

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